3-Acetamido-2-chlorobenzoic acid
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Overview
Description
3-Acetamido-2-chlorobenzoic acid is an organic compound characterized by the presence of an acetamido group (-NHCOCH₃) and a chloro substituent on a benzoic acid framework
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chlorobenzoic acid as the starting material.
Acetylation: The carboxylic acid group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-Dimethylaminopyridine).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the benzoic acid moiety to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions may involve the conversion of the chloro group to a more reduced form, such as an amine.
Substitution: Substitution reactions can occur at the aromatic ring, where the chloro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as benzene-1,2,3-tricarboxylic acid.
Reduction: Amines, such as 3-Acetamido-2-chlorobenzylamine.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Acetamido-2-chlorobenzoic acid finds applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Acetamido-2-chlorobenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
5-Acetamido-2-chlorobenzoic acid: Similar structure but different position of the acetamido group.
6-Acetamido-3-bromo-2-chlorobenzoic acid: Similar but with a bromo substituent instead of chloro.
Uniqueness: 3-Acetamido-2-chlorobenzoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its distinct chemical properties make it suitable for specialized uses in scientific research and industry.
Properties
IUPAC Name |
3-acetamido-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-7-4-2-3-6(8(7)10)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXPUPCQAHFHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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